Pyrazolo[1,5-a]pyrazin-7-amine
Description
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-6-4-8-3-5-1-2-9-10(5)6/h1-4H,7H2 |
InChI Key |
VASRXSRZCDEHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=C(N2N=C1)N |
Origin of Product |
United States |
Reactivity and Post Synthetic Functionalization of Pyrazolo 1,5 a Pyrazin 7 Amine Scaffolds
Functionalization at the 7-Position of the Pyrazolo[1,5-a]pyrazine (B3255129) Core
The 7-position of the pyrazolo[1,5-a]pyrazine scaffold is a key site for introducing chemical diversity. The existing amino group can be modified, or it can be replaced through various chemical transformations to introduce a range of functional groups.
Introduction of Amine and Other Nitrogenous Groups
The introduction of diverse amine and other nitrogen-containing functionalities at the 7-position is a common strategy for modulating the physicochemical and biological properties of related heterocyclic systems. While direct studies on Pyrazolo[1,5-a]pyrazin-7-amine are limited, analogous reactions on the pyrazolo[1,5-a]pyrimidine (B1248293) core provide significant insights into potential synthetic routes.
One of the most prevalent methods for introducing amino groups is through nucleophilic aromatic substitution (SNAr) on a 7-halo-pyrazolo[1,5-a]pyrazine precursor. This approach involves the displacement of a halogen, typically chlorine, by a primary or secondary amine. In the analogous pyrazolo[1,5-a]pyrimidine series, this reaction is widely employed to introduce a variety of alkylamines, arylamines, and other nitrogenous nucleophiles. mdpi.comnih.gov For instance, 7-chloropyrazolo[1,5-a]pyrimidine (B1590288) derivatives, obtained from the corresponding 7-hydroxypyrazolo[1,5-a]pyrimidines by treatment with phosphoryl chloride (POCl3), readily undergo coupling with appropriately substituted diamines to yield aminoalkylpyrazolo[1,5-a]pyrimidine-7-amines. beilstein-journals.org
Furthermore, multicomponent reactions offer a direct route to 7-aminopyrazolo[1,5-a]pyrimidine derivatives. For example, the reaction of 5-aminopyrazoles with benzylidene malononitrile (B47326) under microwave irradiation selectively yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives. nih.gov This suggests that similar strategies could be adapted for the synthesis of substituted Pyrazolo[1,5-a]pyrazin-7-amines.
The table below summarizes various nitrogenous groups that have been introduced at the 7-position of the analogous pyrazolo[1,5-a]pyrimidine scaffold, which could be conceptually applied to the pyrazolo[1,5-a]pyrazine system.
| Precursor | Reagent | Resulting Functional Group at C7 | Reference (by analogy) |
| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Substituted Diamine | Aminoalkylamino | beilstein-journals.org |
| 5-Aminopyrazole, Benzylidene malononitrile | - | Amino | nih.gov |
| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Hydrazine | Hydrazinyl | ias.ac.in |
| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Aromatic Amines | N-Arylamino | nih.gov |
Exploration of Other Reactive Sites and Their Synthetic Utility
Beyond the 7-position, other sites on the pyrazolo[1,5-a]pyrazine core can be functionalized, offering further avenues for structural diversification. The reactivity of these sites can be inferred from studies on related azolo[1,5-a]pyrimidin-7-amines.
Nitration Studies on Related Azolo[1,5-a]pyrimidin-7-amines (by analogy)
Nitration of the pyrazolo[1,5-a]pyrimidine ring system has been shown to be a viable method for introducing a nitro group, which can then serve as a handle for further transformations, such as reduction to an amino group. The position of nitration is dependent on the reaction conditions and the substituents present on the heterocyclic core.
Studies on the nitration of azolo[1,5-a]pyrimidin-7-amines using various nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, have demonstrated that electrophilic substitution can occur on the pyrimidine (B1678525) ring. For instance, the nitration of mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-amines has been optimized to produce 6-nitro mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-amines in high yields. Depending on the conditions, nitration of pyrazolopyrimidin-7-amines with electron-withdrawing groups on the pyrazole (B372694) ring can lead to nitration on both the pyrimidine and pyrazole rings.
The following table details the outcomes of nitration on different azolo[1,5-a]pyrimidine systems.
| Substrate | Nitrating Agent | Position of Nitration | Reference |
| mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyrimidin-7-amines | "Nitrating mixture" | 6-position | |
| Pyrazolopyrimidin-7-amines with EWG on pyrazole | Various | Pyrimidine and/or pyrazole ring | |
| 5,7-diamino- mdpi.comnih.govnih.govoxadiazolo[3,4-d]pyrimidine | Concentrated nitric acid | N-nitration of the 7-amino group |
Reductive Cleavage Strategies (by analogy)
Functional groups introduced onto the pyrazolo[1,5-a]pyrazine scaffold can be chemically transformed to generate new functionalities. Reductive cleavage is a particularly useful strategy for unmasking or converting specific groups.
A notable example from the pyrazolo[1,5-a]pyrimidine series is the reductive cleavage of an azo bond. Portilla and co-workers developed a method to introduce an amino group at the 6-position by reducing 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines. This reaction yields a 1,2-diamine system, which can be a precursor for the synthesis of other fused ring systems.
Another relevant transformation is the reduction of a nitro group to an amino group. The electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide has been shown to proceed in a single six-electron step to form the corresponding 6-amino derivative. This demonstrates a viable route to introduce an amino group at a position that has been previously nitrated.
Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification (Conceptual, by analogy with related systems)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of heterocyclic scaffolds. While specific examples on the this compound core are not extensively documented, the reactivity of the closely related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine (B1195680) systems provides a strong conceptual basis for its potential in such transformations. researchgate.net
These reactions typically involve the coupling of a halogenated or triflated heterocyclic substrate with a variety of coupling partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination). The use of palladium catalysts has enabled the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine core, enhancing its structural diversity and biological activity. nih.gov
For instance, direct C-H/C-H cross-coupling has been achieved between pyrazolo[1,5-a]pyrimidines or pyrazolo[1,5-a]pyridines and various five-membered heteroarenes using a Pd(OAc)2 catalyst and a AgOAc oxidant. mdpi.com This method avoids the need for pre-functionalization of the heterocyclic core. Furthermore, intramolecular palladium-catalyzed dehydrogenative coupling has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines.
The following table outlines conceptual palladium-catalyzed cross-coupling reactions that could be applied to a suitably functionalized Pyrazolo[1,5-a]pyrazine core, based on analogous reactions in related systems.
| Reaction Type | Heterocyclic Substrate (by analogy) | Coupling Partner | Potential Application on Pyrazolo[1,5-a]pyrazine | Reference (by analogy) |
| Suzuki Coupling | Halo-pyrazolo[1,5-a]pyrimidine | Aryl/heteroaryl boronic acid | Introduction of aryl/heteroaryl groups | nih.gov |
| Buchwald-Hartwig Amination | Halo-pyrazolo[1,5-a]pyrimidine | Amines | Introduction of substituted amino groups | |
| C-H/C-H Cross-Coupling | Pyrazolo[1,5-a]pyrimidine | Five-membered heteroarenes | Direct arylation at specific C-H bonds | mdpi.com |
Structural Analysis and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For Pyrazolo[1,5-a]pyrazin-7-amine, both ¹H and ¹³C NMR studies provide critical data for structural verification.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with protons on the electron-deficient pyrazine (B50134) ring generally appearing at a lower field (higher ppm) compared to those on the pyrazole (B372694) ring. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
By analogy with related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the protons on the bicyclic core can be assigned. mdpi.comresearchgate.net The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the atoms. For instance, the coupling between H-5 and H-6 would confirm their ortho relationship on the pyrazine ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.0 - 8.5 | Doublet | ~2-3 |
| H-3 | 6.5 - 7.0 | Doublet | ~2-3 |
| H-5 | 8.5 - 9.0 | Doublet | ~4-5 |
| H-6 | 7.0 - 7.5 | Doublet | ~4-5 |
| NH₂ | 5.0 - 7.0 | Broad Singlet | N/A |
Note: Predicted values are based on data from analogous heterocyclic systems and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are highly dependent on the local electronic structure. Carbons bonded to electronegative nitrogen atoms, such as C-3a, C-4, C-7, and C-8, are expected to be significantly deshielded and appear at a lower field. nih.gov The carbon atom C-7, directly attached to the amino group, would also show a characteristic chemical shift. Analysis of related pyrazolo[1,5-a]pyrimidine derivatives aids in the assignment of these resonances. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 140 - 145 |
| C-3 | 95 - 100 |
| C-3a | 145 - 150 |
| C-5 | 150 - 155 |
| C-6 | 110 - 115 |
| C-7 | 155 - 160 |
| C-8a | 148 - 153 |
Note: Predicted values are based on data from analogous heterocyclic systems and may vary based on solvent and experimental conditions.
X-ray Diffraction Analysis for Solid-State Structure Determination (Conceptual, by analogy with related systems)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound is not detailed, analysis of closely related pyrazolopyridine and pyrazolone (B3327878) derivatives provides a conceptual framework for the expected findings. nih.govspast.orgresearchgate.net
Should suitable crystals be grown, X-ray analysis would yield precise data on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the fused heterocyclic ring system.
Crystal Packing: The arrangement of molecules within the unit cell, identifying the crystal system (e.g., monoclinic, orthorhombic) and space group. mdpi.com
Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds involving the amine group (N-H···N) and π-π stacking between the aromatic rings. These interactions are crucial for the stability of the crystal lattice. nih.govresearchgate.net
For example, studies on similar heterocyclic compounds have revealed elaborate hydrogen-bonding networks that dictate the supramolecular architecture. spast.org This technique would unambiguously confirm the tautomeric form and the precise location of the amino group on the pyrazine ring.
Other Advanced Spectroscopic Techniques (Conceptual, e.g., IR, UV-Vis for chromophores)
In addition to NMR and X-ray diffraction, other spectroscopic methods provide complementary structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine (-NH₂) group, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹.
C=N and C=C Stretching: A complex series of bands in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic ring system. ajol.info
UV-Visible (UV-Vis) Spectroscopy: The conjugated π-electron system of the Pyrazolo[1,5-a]pyrazine (B3255129) core constitutes a chromophore that absorbs light in the ultraviolet-visible region. UV-Vis spectroscopy can be used to study the electronic transitions (e.g., π → π*) within the molecule. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties that can be influenced by solvent polarity and pH, particularly due to the presence of the basic amino group and nitrogen atoms in the rings.
Computational Chemistry and Theoretical Studies on Pyrazolo 1,5 a Pyrazin 7 Amine Derivatives
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical, chemical, and biological properties. The fused ring system of the pyrazolo[1,5-a]pyrazine (B3255129) core provides a semi-rigid framework, but substitutions on the ring can introduce varying degrees of flexibility, influencing how the molecule interacts with its environment or biological targets. nih.gov
Understanding the complete conformational landscape of a molecule, especially one with flexible side chains, can be challenging for conventional molecular dynamics (MD) simulations. These simulations can often become trapped in local energy minima, failing to explore the full range of possible shapes the molecule can adopt. nih.gov Replica-Exchange Molecular Dynamics (REMD) is a powerful enhanced sampling technique designed to overcome this limitation. nih.govarxiv.org
In the REMD method, multiple copies (replicas) of the system are simulated simultaneously at different temperatures. arxiv.orgrsc.org By combining MD simulations with a Monte Carlo algorithm, REMD allows these replicas to exchange temperatures at regular intervals. nih.gov The replicas at higher temperatures have enough thermal energy to easily cross high energy barriers, thus exploring a wider range of the conformational space. The exchange of this information with the lower-temperature replicas ensures that the entire system can achieve a more comprehensive and efficient sampling of the conformational landscape. nih.gov
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of molecules. They provide information about the distribution of electrons, which governs a molecule's stability, reactivity, and photophysical properties.
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. It is a robust tool for calculating ground-state properties with a good balance of accuracy and computational cost. For pyrazolo[1,5-a]pyrazine derivatives, DFT calculations can determine optimized molecular geometries, energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. kastamonu.edu.tr
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to be reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net DFT studies on related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] nih.govbenthamdirect.comnih.govtriazine systems have been used to correlate these calculated electronic properties with experimental observations, such as anticancer activity. researchgate.netbenthamdirect.com For example, analysis of the HOMO-LUMO gap can help explain the intramolecular charge transfer characteristics of these molecules. researchgate.net
Table 1: Representative DFT-Calculated Properties for a Hypothetical Pyrazolo[1,5-a]pyrazine Derivative Note: This table is illustrative and based on typical values for analogous heterocyclic systems.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. researchgate.net |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule, affecting solubility and intermolecular interactions. |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is crucial for understanding and predicting their photophysical properties, such as how they absorb and emit light. rsc.orgrsc.org
For pyrazolo[1,5-a]pyrazine systems, which have potential applications as fluorophores, TD-DFT calculations can predict their absorption and emission spectra. rsc.org Studies on the analogous pyrazolo[1,5-a]pyrimidines have shown that TD-DFT can effectively interpret experimental observations. rsc.orgresearchgate.net These calculations can reveal the nature of electronic transitions (e.g., π→π* or n→π*) and how they are influenced by different substituents on the heterocyclic core. benthamdirect.com For instance, it has been demonstrated that electron-donating groups (EDGs) at specific positions on the fused ring can enhance absorption and emission intensities by facilitating intramolecular charge transfer (ICT), while electron-withdrawing groups (EWGs) may have the opposite effect. rsc.orgrsc.org This predictive power allows for the rational design of new fluorescent molecules with tailored optical properties for applications in cellular imaging or materials science. rsc.org
Prediction of Reactivity and Selectivity in Pyrazolo[1,5-a]pyrazine Systems
Computational methods are instrumental in predicting the chemical reactivity and regioselectivity of reactions involving the pyrazolo[1,5-a]pyrazine scaffold. The fused N-heterocyclic system has distinct electronic characteristics, with some positions being more susceptible to electrophilic or nucleophilic attack than others. nih.gov
By calculating parameters such as Mulliken atomic charges, frontier molecular orbital densities (HOMO and LUMO), and molecular electrostatic potential (MEP) maps, researchers can identify the most reactive sites. For example, atoms with a high negative charge are likely candidates for electrophilic attack, while those with a high density in the LUMO are susceptible to nucleophilic attack. The HOMO-LUMO energy gap itself is a global reactivity descriptor, with a smaller gap often correlating with higher reactivity. researchgate.net This information is vital for synthetic chemists to predict the outcomes of reactions and to devise efficient synthetic strategies for functionalizing the pyrazolo[1,5-a]pyrazine core. nih.gov
Molecular Docking Studies for Theoretical Binding Interactions (Conceptual, by analogy with related systems)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This method is central to drug discovery and is widely used to study pyrazolo[1,5-a]pyrazine analogues and related heterocyclic systems. nih.govekb.eg The pyrazolo[1,5-a]pyrimidine scaffold, for instance, is recognized as a "privileged scaffold" because it can interact with numerous biological targets, particularly protein kinases, by mimicking the binding of ATP. nih.govrsc.org
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The pyrazolo[1,5-a]pyrazine derivative is then computationally placed into the protein's active site. The docking algorithm samples a large number of possible binding poses and scores them based on their energetic favorability. nih.govekb.eg
These studies can reveal:
Binding Mode: The specific orientation of the ligand within the active site. nih.gov
Key Interactions: The formation of hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent interactions that stabilize the ligand-protein complex. nih.govmdpi.com
Binding Affinity: A scoring function estimates the strength of the interaction, which can be correlated with experimental biological activity (e.g., IC50 values). ekb.eg
For example, docking studies on pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a] nih.govbenthamdirect.comnih.govtriazine derivatives have successfully predicted their binding modes in the ATP-binding pocket of kinases like CDK2, VEGFR-2, and TrkA. ekb.egekb.egnih.govnih.gov These studies have shown how specific atoms, like the nitrogen atoms in the pyrazole (B372694) ring, can act as hydrogen bond acceptors, interacting with key amino acid residues (e.g., Leu83 in CDK2 or Met592 in TrkA) in the hinge region of the kinase. mdpi.comnih.gov Such insights are invaluable for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its potency and selectivity. rsc.orgmdpi.comnih.gov
Table 2: Common Protein Targets for Docking Studies of Pyrazolo Fused Heterocycles
| Protein Target | Protein Family | Therapeutic Area | Key Interaction Site |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Protein Kinase | Cancer | ATP-binding pocket (Hinge region) ekb.egekb.eg |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Receptor Tyrosine Kinase | Cancer (Angiogenesis) | ATP-binding pocket ekb.eg |
| Tropomyosin Receptor Kinase A (TrkA) | Receptor Tyrosine Kinase | Cancer | ATP-binding pocket (Hinge region) mdpi.comnih.gov |
| Phosphoinositide 3-kinase delta (PI3Kδ) | Lipid Kinase | Inflammation, Cancer | ATP-binding pocket mdpi.com |
An in-depth examination of the structure-activity relationship (SAR) is fundamental to the rational design of novel therapeutic agents. For derivatives of the Pyrazolo[1,5-a]pyrazine scaffold, understanding these principles is key to optimizing their potential biological activities. This analysis focuses on the conceptual application of SAR methodologies to this class of compounds, drawing analogies from closely related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to possess a wide range of biological activities, including kinase inhibition. nih.gov
Biological Research Applications and Target Exploration Conceptual Framework for Pyrazolo 1,5 a Pyrazine Derivatives
Investigation of Theoretical Enzyme Inhibition Potentials
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. nih.govmdpi.com This is largely due to its bioisosteric resemblance to purine, enabling it to compete with endogenous ligands like ATP at the active sites of enzymes. rsc.org
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine core has been extensively explored as a scaffold for the development of potent protein kinase inhibitors. nih.govrsc.org These compounds often act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of the kinase domain. rsc.orgnih.gov
The structural similarity of Pyrazolo[1,5-a]pyrazin-7-amine to these pyrazolo[1,5-a]pyrimidine-based inhibitors suggests that it could also exhibit inhibitory activity against various protein kinases. The fused pyrazole (B372694) and pyrazine (B50134) rings provide a rigid framework amenable to chemical modifications that can influence binding affinity and selectivity for specific kinases. nih.gov Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine derivatives have highlighted the importance of substituents at various positions for modulating their inhibitory potency and selectivity against kinases such as cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and others. nih.govmdpi.comacs.org For instance, the introduction of different functional groups can enhance interactions with key residues in the kinase active site, such as the hinge region. mdpi.com
| Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor | Target Kinase(s) | Reported Activity |
|---|---|---|
| Larotrectinib | TrkA, TrkB, TrkC | Potent and selective inhibitor used in cancer therapy. nih.gov |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Multi-kinase inhibitor approved for solid tumors. nih.gov |
| BS-194 | CDK1, CDK2, CDK9 | Demonstrates antitumor effects in human tumor xenografts. acs.org |
| Indole Derivatives | PI3Kδ | Selective inhibitors with potential for treating hematological malignancies. mdpi.com |
Beyond protein kinases, heterocyclic compounds with structures analogous to this compound have shown inhibitory activity against other important enzyme classes.
Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic nucleotides (cAMP and cGMP), which are key second messengers in various signaling pathways. pharmacologyeducation.orgresearchgate.net Xanthine derivatives, which share a fused heterocyclic ring system with pyrazolopyrimidines, are known non-selective PDE inhibitors. nih.gov More recently, selective inhibitors for different PDE families have been developed for a range of therapeutic areas, including inflammatory diseases and cardiovascular conditions. pharmacologyeducation.orgnih.gov The structural features of this compound, particularly its purine-like core, suggest it could potentially interact with the active site of PDEs.
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. mdpi.com Several approved DPP-4 inhibitors, known as "gliptins," are heterocyclic compounds. nih.govresearchgate.net The development of novel heterocyclic DPP-4 inhibitors is an active area of research, with a focus on identifying compounds with high potency and selectivity. nih.govresearchgate.net Given the diversity of heterocyclic scaffolds that can inhibit DPP-4, it is conceivable that derivatives of Pyrazolo[1,5-a]pyrazine (B3255129) could be designed to target this enzyme.
Modulatory Effects on Cellular Pathways (Conceptual, by analogy with related systems)
By inhibiting key enzymes like protein kinases, this compound could theoretically modulate a variety of cellular pathways. The specific effects would depend on the kinase(s) it inhibits and its selectivity profile.
For example, inhibition of CDKs would be expected to interfere with cell cycle progression, leading to cell cycle arrest and potentially apoptosis. acs.org This is a common mechanism of action for many anticancer drugs. Inhibition of kinases involved in signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, could affect cell proliferation, survival, and differentiation.
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with a broad spectrum of biological activities beyond anticancer effects, including anti-inflammatory, antimicrobial, and antiviral properties. iaea.orgacs.org These diverse activities are likely a consequence of the scaffold's ability to interact with multiple biological targets and modulate various cellular pathways. Therefore, it is plausible that this compound and its derivatives could also exhibit a range of biological effects by influencing different signaling networks within the cell.
Theoretical Mechanisms of Action and Target Engagement (Conceptual)
The primary theoretical mechanism of action for this compound as an enzyme inhibitor is competitive binding at the active site. For ATP-dependent enzymes like protein kinases, the pyrazolo[1,5-a]pyrazine core can act as a bioisostere of the adenine (B156593) moiety of ATP, forming hydrogen bonds with the hinge region of the kinase domain. rsc.org The 7-amino group and any substituents on the pyrazine or pyrazole rings could then form additional interactions with other residues in the active site, contributing to binding affinity and selectivity.
Computational modeling and molecular docking studies can be employed to predict the binding modes of this compound with various target enzymes. These in silico methods can help to identify key interactions and guide the design of derivatives with improved potency and selectivity. For instance, docking studies with pyrazolo[1,5-a]pyrimidine-based inhibitors have been used to rationalize their structure-activity relationships and to identify opportunities for further optimization. mdpi.com
Furthermore, biophysical techniques such as X-ray crystallography could provide detailed structural information on how this compound or its analogs bind to their target proteins. This would offer a more definitive understanding of the mechanism of action and facilitate the rational design of next-generation inhibitors.
Lead Optimization Strategies in Academic Pyrazolo 1,5 a Pyrazine Research
Design-Make-Test-Analyze (DMTA) Cycles for Compound Improvement
The Design-Make-Test-Analyze (DMTA) cycle is the cornerstone of modern medicinal chemistry and is extensively applied in the academic optimization of pyrazolo[1,5-a]pyrazine (B3255129) scaffolds. This iterative process allows for the systematic refinement of compound properties through sequential modifications and biological evaluation.
Design: The cycle begins with the design of new analogs based on the structure-activity relationship (SAR) data from previous compounds. For the pyrazolo[1,5-a]pyrazine core, this often involves planning modifications at various positions of the bicyclic system. For instance, researchers might hypothesize that introducing a specific substituent at the 7-position could enhance interactions with a target kinase.
Make: The designed compounds are then synthesized. A variety of synthetic strategies have been developed for the functionalization of the pyrazolo[1,5-a]pyrazine ring system. Efficient synthetic routes are crucial for rapidly generating a diverse set of analogs for testing. nih.gov
Test: The newly synthesized compounds are subjected to a battery of biological assays to determine their activity, potency, selectivity, and other relevant pharmacological parameters. In the context of pyrazolo[1,5-a]pyrazines, which are often investigated as kinase inhibitors, this would typically involve in vitro kinase inhibition assays. researchgate.net
Analyze: The data from the testing phase is analyzed to update the SAR understanding. This analysis informs the design of the next generation of compounds, and the cycle repeats. For example, if a particular substitution pattern leads to a significant increase in potency, subsequent designs will likely explore similar modifications. This iterative approach allows for a stepwise improvement of the lead compound's properties.
Academic research on pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives exemplifies this process. Starting with initial pyrazole (B372694) and acetophenone (B1666503) derivatives, researchers synthesized a series of N-propargylated C-3 substituted pyrazoles. These were then cyclized with various amines to create a library of novel pyrazolo[1,5-a]pyrazin-4(5H)-one compounds. Subsequent testing of these compounds for their cytotoxic effects on lung adenocarcinoma cells and analysis of the results revealed that an amide group with a long alkyl chain and a benzene (B151609) ring with a p-CF3 group were important for efficacy. This finding directly informs the "Design" phase of the next DMTA cycle. nih.gov
Strategies for Enhancing Theoretical Potency and Selectivity
A primary goal of lead optimization is to maximize a compound's potency against its intended target while minimizing its activity against other targets to reduce potential side effects. For pyrazolo[1,5-a]pyrazine derivatives, which have shown promise as kinase inhibitors, achieving high potency and selectivity is paramount. researchgate.net
Structural modifications to the pyrazolo[1,5-a]pyrazine scaffold can greatly influence its pharmacological properties. researchgate.net Researchers systematically explore substitutions around the core to generate compounds with high inhibitory potency. For example, in the development of pyrazolo[1,5-a]pyrazines as Janus kinase (JAK) inhibitors, specific derivatives have demonstrated potent and selective inhibition of certain JAK isoforms. researchgate.net
One documented example is a pyrazolo[1,5-a]pyrazine derivative that exhibited potent inhibitory effects against JAK1, JAK2, and TYK2, with IC50 values of 3 nM, 8.5 nM, and 7.7 nM, respectively. In contrast, it showed a much weaker inhibitory effect against JAK3, with an IC50 value of 629.6 nM, demonstrating significant selectivity among the JAK family kinases. researchgate.net This selectivity is crucial as different JAK isoforms are implicated in different biological pathways, and non-selective inhibition can lead to unwanted effects.
The table below presents hypothetical data based on published findings for pyrazolo[1,5-a]pyrazine analogs, illustrating how different substitutions can impact potency and selectivity against a panel of kinases.
| Compound | R1 Group | R2 Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Ratio (Off-Target/Target) |
|---|---|---|---|---|---|
| PZP-1 | -H | -NH2 | 150 | 2500 | 16.7 |
| PZP-2 | -CH3 | -NH2 | 75 | 3000 | 40.0 |
| PZP-3 | -Cl | -NH2 | 10 | 500 | 50.0 |
| PZP-4 | -Cl | -NH-Cyclopropyl | 5 | 10000 | 2000.0 |
Rational Drug Design Approaches
Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design effective inhibitors. For the pyrazolo[1,5-a]pyrazine scaffold, which often targets the ATP-binding pocket of kinases, structure-based design is a powerful strategy. researchgate.net The pyrazine (B50134) moiety is particularly useful in rational drug development due to its promising p-donor properties. researchgate.net
Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a structurally different scaffold while retaining the original compound's biological activity. This can lead to new intellectual property, improved physicochemical properties, or a better side-effect profile. In the context of pyrazolo[1,5-a]pyrazine research, a researcher might start with a known kinase inhibitor based on a different heterocyclic system, such as a pyrimidine (B1678525). Through a shape-based scaffold hopping approach, the pyrimidine core could be replaced with a pyrazolo[1,5-a]pyrazine scaffold, aiming to maintain or improve the inhibitory activity while potentially enhancing properties like CNS penetration. nih.govacs.org This has been successfully applied to other pyrazole-containing kinase inhibitors, demonstrating the utility of the pyrazole core in such strategies. nih.govacs.org
Fragment-Based Design (FBDD): FBDD is a method for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments, which are then grown or combined to produce a lead with a higher affinity for the target. For a kinase target of interest, a fragment library could be screened to identify small molecules that bind to the ATP pocket. A fragment containing a pyrazole moiety might be identified as a "hit." This fragment can then be elaborated, for instance, by fusing it with a pyrazine ring to generate a pyrazolo[1,5-a]pyrazine scaffold, and then further decorated with substituents to enhance potency and selectivity. This approach allows for the efficient exploration of chemical space and can lead to highly ligand-efficient inhibitors. nih.gov
Parallel Synthesis and Combinatorial Library Design for SAR Expansion
To efficiently explore the structure-activity relationships of the pyrazolo[1,5-a]pyrazine scaffold, academic researchers often employ parallel synthesis and combinatorial library design. These techniques allow for the rapid production of a large number of related compounds, which can then be screened to build a comprehensive understanding of how different structural features affect biological activity.
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative of pyrazolo[1,5-a]pyrazine, is considered a privileged scaffold for combinatorial library design due to its synthetic versatility. nih.govresearchgate.net A simple and practical four-step protocol for the parallel synthesis of a library of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been reported. This process involved the hydrolysis of a common ester intermediate followed by amidation with a diverse set of 12 primary and secondary aliphatic amines, resulting in a library of 24 distinct compounds. nih.gov This type of approach allows for the systematic variation of substituents at a specific position on the core scaffold, providing a wealth of data for SAR analysis. nih.gov By applying similar synthetic strategies to the pyrazolo[1,5-a]pyrazine core, researchers can efficiently generate large libraries of analogs for biological screening.
The following table outlines a conceptual design for a combinatorial library based on the pyrazolo[1,5-a]pyrazin-7-amine core.
| Scaffold | R1 Building Blocks (Position 2) | R2 Building Blocks (Position 4) | R3 Building Blocks (Amine Substituent) | Total Compounds |
|---|---|---|---|---|
| This compound | -H, -CH3, -Ph | -H, -Cl, -F, -OCH3 | -H, -Cyclopropyl, -Benzyl, -Morpholinoethyl | 48 |
In Silico Screening and Virtual Library Design
Computational methods play an increasingly important role in modern drug discovery, and academic research on pyrazolo[1,5-a]pyrazines is no exception. In silico screening and virtual library design allow for the rapid and cost-effective evaluation of large numbers of compounds before committing to their synthesis.
Virtual Screening: This technique involves using computer-based methods to screen large libraries of virtual compounds against a 3D model of the biological target. For pyrazolo[1,5-a]pyrazine-based kinase inhibitors, this would typically involve docking studies where virtual compounds are fitted into the ATP-binding site of the target kinase. The docking simulations predict the binding mode and estimate the binding affinity, allowing researchers to prioritize compounds for synthesis and biological testing. This approach has been used to discover novel inhibitors for various kinases.
Virtual Library Design: Before performing a virtual screen, a virtual library of compounds must be designed. This can be done by enumerating all possible combinations of a set of building blocks around a central scaffold, such as pyrazolo[1,5-a]pyrazine. For instance, in the development of phosphodiesterase 10A (PDE10A) inhibitors, a related heterocyclic system, structure-based virtual library design and scoring were used to create a novel chimeric series of compounds. researchgate.netresearchgate.net Virtual libraries were docked and scored for their potential binding ability, and visual inspection was used to prioritize analogs for synthesis. researchgate.netresearchgate.net A similar approach can be applied to the pyrazolo[1,5-a]pyrazine scaffold to design focused libraries with a high probability of containing active compounds. This computational pre-selection significantly enhances the efficiency of the lead optimization process.
Future Research Directions and Unexplored Avenues for Pyrazolo 1,5 a Pyrazin 7 Amine
Development of Novel and Efficient Synthetic Routes to Diverse Pyrazolo[1,5-a]pyrazin-7-amine Analogues
A significant frontier in the exploration of this compound lies in the development of innovative and efficient synthetic methodologies to generate a diverse library of its analogues. Drawing parallels from the well-established synthesis of pyrazolo[1,5-a]pyrimidines, which often involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, future research could focus on adapting and optimizing these routes for the pyrazine (B50134) counterpart. nih.gov
Key areas for investigation would include:
Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis could lead to rapid and high-yield production of this compound analogues, a technique that has proven effective for related pyrimidine (B1678525) structures. nih.gov
Multi-component Reactions: The development of one-pot, multi-component reactions would offer an efficient and atom-economical approach to generate structural diversity. nih.gov This strategy has been successfully employed for the synthesis of other pyrazolopyrimidine derivatives. nih.gov
Novel Catalytic Systems: Investigating new catalytic systems, such as palladium-catalyzed cross-coupling reactions, could enable the introduction of a wide array of functional groups onto the pyrazolo[1,5-a]pyrazine (B3255129) core, thereby expanding the chemical space for biological screening. nih.govrsc.org
Green Chemistry Approaches: A focus on environmentally benign synthetic methods, utilizing greener solvents and reagents, will be crucial for the sustainable development of this class of compounds. rsc.org
The successful development of such synthetic strategies will be foundational to all other areas of future research, providing the necessary chemical tools to probe the biological potential of this scaffold.
Deeper Mechanistic Understanding of Molecular Interactions and Potential Biological Pathways
A critical avenue for future research will be to elucidate the molecular mechanisms of action and identify the biological pathways modulated by this compound derivatives. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, various biological targets have been identified, including protein kinases, which are pivotal regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.govrsc.org
Future investigations should aim to:
Identify Protein Targets: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific protein targets of this compound analogues.
Elucidate Binding Modes: Utilizing biophysical techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise binding modes of these compounds to their protein targets. This will provide a detailed understanding of the key molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern their activity. nih.gov
Map Biological Pathways: Once protein targets are identified, further studies will be needed to understand how the modulation of these targets by this compound derivatives affects downstream signaling pathways and cellular processes.
A thorough understanding of the molecular interactions and biological pathways will be instrumental in guiding the rational design of more potent and selective analogues.
Comprehensive Exploration of Structure-Activity Relationships through Advanced Chemical Libraries
A systematic exploration of the structure-activity relationships (SAR) is paramount to optimizing the therapeutic potential of the this compound scaffold. This will involve the synthesis and biological evaluation of a large and diverse library of analogues, a strategy that has been successfully applied to the pyrazolo[1,5-a]pyrimidin-7(4H)-one series to identify key pharmacophoric features for antitubercular activity. nih.govacs.org
Future SAR studies should focus on:
Systematic Modification of Substituents: Investigating the impact of varying substituents at different positions of the pyrazolo[1,5-a]pyrazine ring system on biological activity. nih.gov This will help to identify which functional groups and substitution patterns are crucial for potency and selectivity. nih.gov
High-Throughput Screening: Utilizing high-throughput screening (HTS) to rapidly assess the biological activity of large chemical libraries against a panel of relevant biological targets. nih.govacs.org
Iterative Design and Synthesis: Employing an iterative process of designing, synthesizing, and testing new analogues based on the insights gained from previous SAR studies to progressively improve the desired biological activity.
The generation of comprehensive SAR data will be a cornerstone for the development of lead compounds with optimized pharmacological properties.
Application of Emerging Computational Methodologies for Predictive Modeling
The integration of advanced computational methodologies will be a powerful tool to accelerate the discovery and optimization of novel this compound derivatives. Computational approaches can provide valuable insights into the molecular interactions and guide the design of new compounds with improved properties.
Future computational studies could include:
Molecular Docking: Performing molecular docking simulations to predict the binding modes of this compound analogues to the active sites of their putative protein targets. ekb.eg This can help to prioritize compounds for synthesis and biological testing. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 3D-QSAR models, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of the compounds with their biological activities. rsc.org These models can be used to predict the activity of virtual compounds and guide the design of more potent analogues. rsc.org
Molecular Dynamics (MD) Simulations: Conducting MD simulations to study the dynamic behavior of the ligand-protein complexes and to assess the stability of the predicted binding modes. rsc.org
The synergy between computational modeling and experimental work will undoubtedly streamline the drug discovery process for this class of compounds.
Investigation of Novel Theoretical Biological Applications Beyond Current Scope
While the initial exploration of this compound's biological activity may be guided by the known activities of its pyrimidine analogues (e.g., as kinase inhibitors or antitubercular agents), future research should also venture into uncharted territory to uncover novel therapeutic applications. rsc.orgnih.govnih.gov The unique electronic and structural properties conferred by the pyrazine ring may lead to unexpected biological activities.
Potential areas for theoretical and exploratory investigation include:
Antiviral and Antiparasitic Agents: The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in the development of antiviral agents. researchgate.net It would be worthwhile to investigate the potential of this compound derivatives against a broad range of viruses and parasites.
Neurodegenerative Diseases: Given the role of certain kinases in neurodegenerative disorders, exploring the neuroprotective potential of these compounds could be a fruitful area of research.
Anti-inflammatory Agents: The anti-inflammatory properties of related heterocyclic systems suggest that this compound derivatives could be investigated for their potential in treating inflammatory conditions. researchgate.net
A creative and open-minded approach to exploring new biological applications will be key to unlocking the full therapeutic potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
